Ptilolite

Wastewater Treatment Ion Exchange Ammonium Removal

Generic zeolites fail to deliver selective ammonium removal at elevated loads or stable Cu-exchange for SCR catalysts. Ptilolite (mordenite, CAS 12445-20-4) closes these performance gaps with quantifiable advantages: • Higher NH4+ equilibrium uptake at >80 mg/L versus clinoptilolite. • Cu-exchange binding energy 1.52 eV (vs. 1.28 eV for clinoptilolite), enabling superior metal loading for SCR and sensing. • High thermal/acid stability supports hydrocarbon cracking, isomerization, and alkylation. Note: Not for bulk heavy metal remediation-use synthetic 13X (2.9 mmol/g) where high non-selective capacity is required. Verify Si/Al ratio and cation form against your process specification before ordering.

Molecular Formula AlH10NaO15Si5
Molecular Weight 440.47 g/mol
CAS No. 12445-20-4
Cat. No. B082007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePtilolite
CAS12445-20-4
Synonymsmordenite
Molecular FormulaAlH10NaO15Si5
Molecular Weight440.47 g/mol
Structural Identifiers
SMILESO[Si](=O)O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.[Na].[Al]
InChIInChI=1S/Al.Na.5H2O3Si/c;;5*1-4(2)3/h;;5*1-2H
InChIKeyRMKJAAPVONZTMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 500 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ptilolite Zeolite: Research and Industrial Overview


Ptilolite (CAS: 12445-20-4), historically synonymous with the zeolite mineral Mordenite, is a naturally occurring crystalline aluminosilicate characterized by a unique microporous framework of silica and alumina tetrahedra [1]. This mineral exhibits a distinctive fibrous crystal habit and is recognized for its high thermal and acid stability, which underpins its widespread industrial use as an adsorbent and catalyst, particularly in petrochemical applications such as hydrocarbon cracking and isomerization [2]. Its specific physicochemical profile—defined by its topology and Si/Al ratio—distinguishes it from other zeolites like clinoptilolite and chabazite, directly influencing its ion exchange selectivity and adsorption capacity in various chemical and environmental processes [1].

Framework topology: Mordenite-type microporous aluminosilicate with high thermal/acid stability suited for petrochemical catalysis and adsorption.
Selection logic: Distinct Si/Al ratio and fibrous habit differentiate ion-exchange selectivity from clinoptilolite and chabazite.
Workflow alignment: Preferred for high-concentration ammonium removal, copper catalyst preparation, and applications where thermal stability is critical.

Ptilolite Zeolite: Why Substitution Fails


Direct substitution of Ptilolite (mordenite) with other natural or synthetic zeolites is problematic due to fundamental differences in framework topology, pore architecture, and charge density, which dictate ion selectivity and adsorption behavior. For instance, despite sharing some structural similarities with clinoptilolite, mordenite exhibits a distinct capacity and affinity for specific cations like copper and ammonium, particularly at higher solution concentrations [1]. Furthermore, its performance relative to synthetic alternatives such as zeolites 13X or NaA can be orders of magnitude lower for certain heavy metals, making it unsuitable for applications where high-capacity, non-selective removal is required [2]. These inherent, quantifiable differences underscore the necessity of a targeted, evidence-based selection process rather than assuming functional interchangeability within the zeolite class.

Target
Ptilolite (mordenite)
Specific pore architecture and charge density yield distinct cation affinity, especially for Cu and NH4+ at elevated solution concentrations.
vs.
Substitute
Clinoptilolite
Similar natural zeolite class but cation selectivity profiles differ; performance may shift for ammonium and copper ion exchange.
Target
Ptilolite (mordenite)
Lower total heavy metal adsorption capacity; designed for selective removal, not high-capacity non-selective scavenging.
vs.
Substitute
Synthetic 13X / 4A
Orders-of-magnitude higher bulk capacity for heavy metal mixtures; not interchangeable when selectivity is the primary requirement.

Ptilolite Zeolite: Performance Benchmarks & Comparative Data


Ammonium Uptake: Mordenite vs. Clinoptilolite

Mordenite demonstrates superior ammonium ion uptake compared to clinoptilolite at higher solution concentrations. In a direct head-to-head study on New Zealand zeolites, mordenite exhibited higher overall equilibrium uptake concentrations than clinoptilolite when solution-phase ammonium concentrations exceeded 80 mg/L, with the performance gap widening at higher concentrations [1]. This contrasts with clinoptilolite's often-cited higher affinity for potassium over ammonium [1].

Ammonium uptake vs. clinoptilolite
Head-to-head
Higher equilibrium uptake at solution concentrations > 80 mg/L
Supports selection for elevated ammonium loads
Batch data; verify in target wastewater matrix
Wastewater Treatment Ion Exchange Ammonium Removal

Copper Ion Exchange: Mordenite vs. Clinoptilolite

Mordenite exhibits a higher capacity for copper ion exchange than clinoptilolite, a critical parameter for preparing Cu-exchanged zeolite catalysts and sensors. Both molecular dynamics simulations and experimental EDS/XRF analyses confirm that the mordenite framework adsorbs more copper ions [1]. The adsorption energy for copper ions at mordenite's major sites (1.52 eV) is significantly larger than at clinoptilolite's (1.28 eV), indicating stronger binding [1].

Copper ion exchange vs. clinoptilolite
Head-to-head
Adsorption energy 1.52 eV vs. 1.28 eV; higher Cu exchange ratio
Enables efficient Cu loading for catalysts/sensors
MD simulations and EDS/XRF confirmation
Catalysis Ion Exchange Sensing Materials Science

Heavy Metal Removal: Mordenite vs. 13X & 4A

In a comparative study of multicomponent heavy metal (Cd2+, Cr3+, Cu2+, Ni2+, Pb2+, Zn2+) adsorption from equimolar mixtures, natural mordenite (ptilolite) exhibited significantly lower total adsorption efficiency compared to synthetic zeolites 13X and 4A. The maximum adsorption capacity of clinoptilolite was 0.12 mmol ions/g, which is an order of magnitude lower than that of 13X (2.9 mmol/g) and 4A (1.65 mmol/g) [1].

Heavy metal capacity vs. 13X / 4A
Head-to-head
0.12 mmol/g vs. 2.9 (13X) and 1.65 (4A) mmol/g
Defines low-capacity envelope; not for bulk scavenging
Multicomponent equimolar mixture, ICP-OES
Wastewater Remediation Heavy Metal Removal Adsorption Environmental Engineering

Continuous-Flow Ammonia Removal vs. Clinoptilolite

In continuous column-based experiments designed to simulate real-world wastewater treatment conditions, mordenite exhibited a higher capacity for ammonia removal to a breakthrough concentration of 1 mg/L compared to clinoptilolite. The capacity to breakthrough was measured at 25 mg/g for mordenite and 22 mg/g for clinoptilolite [1].

Continuous-flow ammonia removal
Head-to-head
25 mg/g to breakthrough vs. 22 mg/g (clinoptilolite)
Reported 13.6% higher breakthrough capacity
Column experiments, 1 mg/L breakthrough threshold
Wastewater Engineering Column Adsorption Ammonia Removal

Cation Exchange Capacity Ranking

The relative cation exchange capacity (CEC) of various natural and synthetic zeolites has been established through comparative studies, providing a performance hierarchy for ion exchange applications. The general order of effectiveness is: Erionite > 13X > Chabazite > Clinoptilolite >> Mordenite ≅ 3A ≅ 4A ≅ 5A [1].

Cation exchange capacity ranking
Class-level
Ranked lower: Erionite > 13X > Chabazite > Clinoptilolite >> Mordenite ≈ 3A,4A,5A
Guides selection toward selectivity, not total CEC
Review-level inference; data to verify
Ion Exchange Geomaterials Environmental Remediation

Ptilolite Zeolite: Recommended Applications


Selective Copper Loading for Catalysts & Sensors

Ptilolite (mordenite) is the preferred zeolite matrix for preparing copper-exchanged materials for catalysis and sensing applications. Direct comparative data shows mordenite exchanges more copper ions and binds them with higher adsorption energy (1.52 eV) compared to clinoptilolite (1.28 eV) [1]. This property is crucial for ensuring high metal loading and stability in applications such as selective catalytic reduction (SCR) catalysts and chemical sensors.

High-Concentration Ammonium Removal

For industrial or municipal wastewater treatment where ammonium loads regularly exceed 80 mg/L, ptilolite offers a verifiable performance advantage over clinoptilolite. Experimental evidence confirms that mordenite exhibits higher equilibrium uptake concentrations in this higher concentration range, making it a more efficient sorbent for managing elevated ammonium pollution in both batch and continuous-flow systems [2][3].

High-Stability Petrochemical Catalysis

The intrinsic properties of ptilolite—specifically its mordenite framework—make it well-suited for demanding petrochemical processes. Its documented high thermal stability and resistance to acid enable its use as a catalyst or catalyst support in reactions such as hydrocarbon cracking, isomerization, and alkylation, where other less stable zeolites would degrade or lose activity [4].

When Selectivity Outweighs Bulk Capacity

Quantitative evidence clearly demonstrates that ptilolite has an order of magnitude lower capacity for multi-component heavy metal removal (0.12 mmol/g) compared to synthetic zeolites like 13X (2.9 mmol/g) [5]. Therefore, its procurement should be strategically focused on applications that exploit its specific selectivity (e.g., for Cu, NH4+), and it should be actively avoided for general heavy metal remediation where high bulk capacity is the primary selection criterion.

Application
Selection Property
Validation Focus
Selective copper loading for catalysts & sensors
Copper ion exchange affinity and binding energy
Verify Cu loading efficiency and binding stability
High-concentration ammonium removal
Ammonium uptake at elevated solution loads
Test breakthrough capacity in continuous-flow or batch mode
High-stability petrochemical catalysis
Thermal and acid resistance
Assess framework stability under process conditions
Selectivity-targeted removal (when bulk capacity is secondary)
Specific cation selectivity over total adsorption capacity
Compare multicomponent capacity relative to synthetic zeolites

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


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